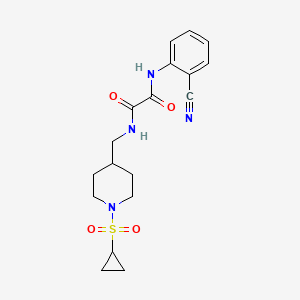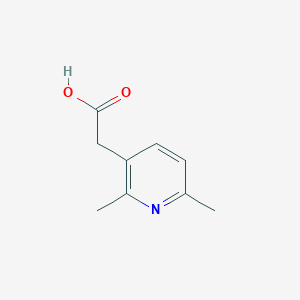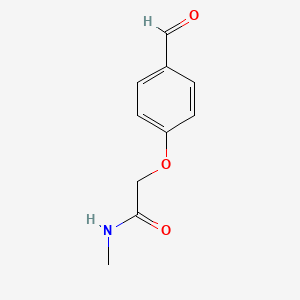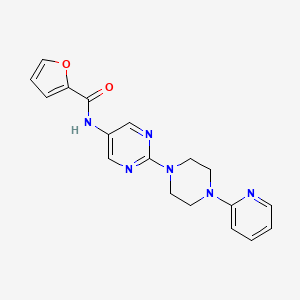
N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide, commonly known as CP-690,550, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Anti-Proliferative Activities
A study focused on the synthesis and characterization of cyano oximino sulfonate derivatives, which are chemically related to the compound . These derivatives, including compounds like 2-oxo-2-(piperidin-1-yl)-N-(tosyloxy)acetimidoyl cyanide, showed anti-proliferative effects on mouse fibroblast L929 cells. The anti-proliferative effects were observed to be cytostatic rather than cytotoxic, meaning they limited growth activity without completely killing the cells (El‐Faham et al., 2014).
Synthetic Methodologies
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, which is applicable to the synthesis of compounds structurally similar to the one in focus. This approach is operationally simple and high yielding, providing a new formula for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
CNS Disorder Treatment Potential
Compounds with similar structures have been studied for their potential in treating CNS disorders. A study identified certain compounds as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. These compounds exhibited distinct antidepressant-like and pro-cognitive properties, warranting further exploration for CNS disorder treatments (Canale et al., 2016).
Anti-Bacterial Properties
N-substituted derivatives of compounds with similar structures showed moderate to significant anti-bacterial activity against both Gram-negative and Gram-positive bacteria. This indicates potential applications of such compounds in anti-bacterial treatments (Khalid et al., 2016).
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c19-11-14-3-1-2-4-16(14)21-18(24)17(23)20-12-13-7-9-22(10-8-13)27(25,26)15-5-6-15/h1-4,13,15H,5-10,12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQZYLMRKGCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)
![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)



![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)
![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)


![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)
![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)
